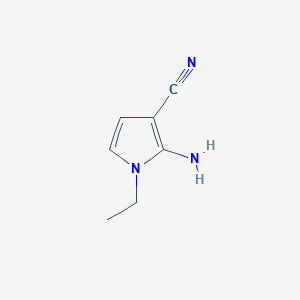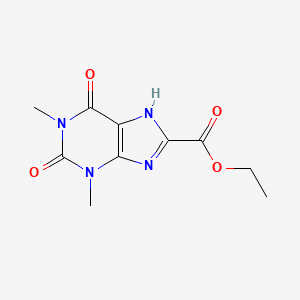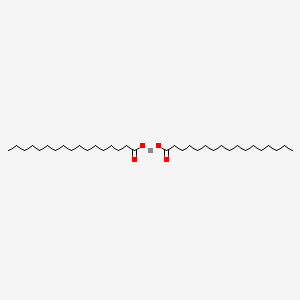
Zinc heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through a reaction between zinc oxide or zinc acetate and heptadecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The process can be summarized as follows: [ \text{ZnO} + 2 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Zn(C}{17}\text{H}{35}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced in larger quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and controlled temperature and pressure conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc heptadecanoate can undergo various chemical reactions, including:
Oxidation: The zinc ion can participate in redox reactions, although the heptadecanoate part remains relatively inert.
Substitution: The carboxylate groups can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Ligands such as phosphines or amines can be used under mild heating conditions.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Substitution: Zinc complexes with new ligands and free heptadecanoic acid.
Applications De Recherche Scientifique
Zinc heptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc-based catalysts and materials.
Medicine: Zinc compounds, including this compound, are explored for their antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of lubricants, stabilizers for plastics, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which zinc heptadecanoate exerts its effects is primarily through the zinc ion. Zinc plays a crucial role in various biochemical processes, including enzyme catalysis, protein synthesis, and cellular signaling. The heptadecanoate part of the molecule helps in the solubility and stability of the compound, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure but with a shorter fatty acid chain.
Comparison:
Uniqueness: Zinc heptadecanoate has a longer fatty acid chain compared to zinc stearate and zinc palmitate, which can influence its solubility and interaction with other molecules.
Applications: While zinc stearate and zinc palmitate are widely used in industrial applications, this compound’s unique properties make it suitable for specialized applications in research and medicine.
Propriétés
Numéro CAS |
63400-11-3 |
|---|---|
Formule moléculaire |
C34H66O4Zn |
Poids moléculaire |
604.3 g/mol |
Nom IUPAC |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
Clé InChI |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


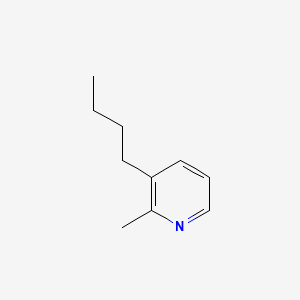
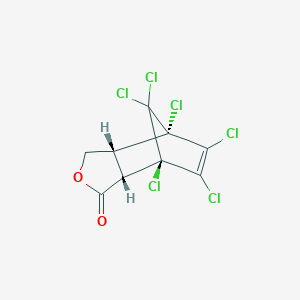
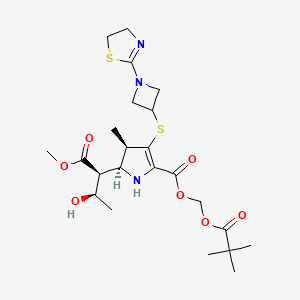
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
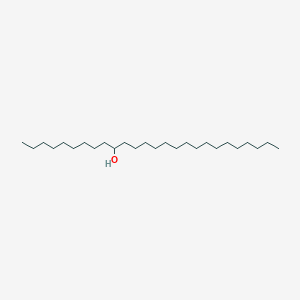
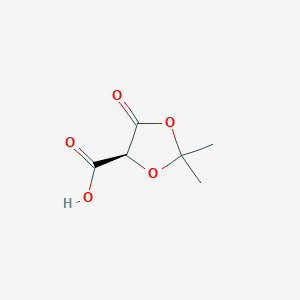
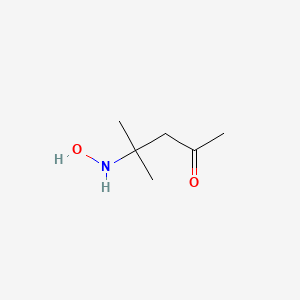

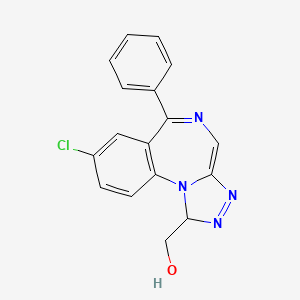
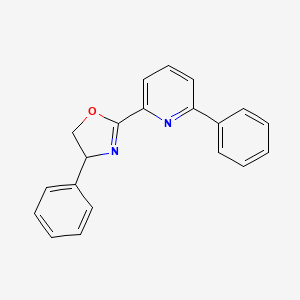
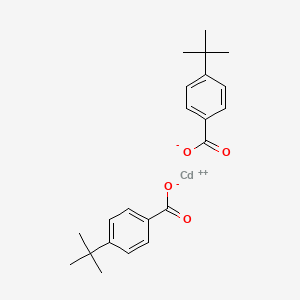
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
